molecular formula C2H4NSe B14172098 Ethaneselenoamide CAS No. 21595-58-4

Ethaneselenoamide

Katalognummer: B14172098
CAS-Nummer: 21595-58-4
Molekulargewicht: 121.03 g/mol
InChI-Schlüssel: FXEIVSYQEOJLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethaneselenoamide is an organoselenium compound characterized by the presence of a selenium atom bonded to an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethaneselenoamide can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with primary amines in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound often involves the use of selenium dioxide and primary amines under controlled conditions to ensure high yield and purity. The reaction is optimized by adjusting parameters such as temperature, solvent choice, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Ethaneselenoamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to selenols.

    Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethaneselenoamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which ethaneselenoamide exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ethaneselenoamide can be compared with other organoselenium compounds such as:

This compound stands out due to its unique selenium-amide bond, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

21595-58-4

Molekularformel

C2H4NSe

Molekulargewicht

121.03 g/mol

InChI

InChI=1S/C2H4NSe/c1-2(3)4/h3H,1H3

InChI-Schlüssel

FXEIVSYQEOJLBU-UHFFFAOYSA-N

Kanonische SMILES

CC(=N)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.